molecular formula C10H11BrO B13496947 (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B13496947
M. Wt: 227.10 g/mol
InChI Key: PEYMTLILTINUML-SNVBAGLBSA-N
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Description

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is a chemical compound with a unique structure that includes a bromomethyl group attached to a dihydrobenzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a precursor compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The dihydrobenzopyran ring may also interact with specific receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
  • (3R)-3-(iodomethyl)-3,4-dihydro-1H-2-benzopyran
  • (3R)-3-(methyl)-3,4-dihydro-1H-2-benzopyran

Uniqueness

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(3R)-3-(bromomethyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m1/s1

InChI Key

PEYMTLILTINUML-SNVBAGLBSA-N

Isomeric SMILES

C1[C@@H](OCC2=CC=CC=C21)CBr

Canonical SMILES

C1C(OCC2=CC=CC=C21)CBr

Origin of Product

United States

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